4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid
Description
Properties
CAS No. |
2731011-22-4 |
|---|---|
Molecular Formula |
C11H8F3N3O2 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)10-15-6-17(16-10)5-7-1-3-8(4-2-7)9(18)19/h1-4,6H,5H2,(H,18,19) |
InChI Key |
SAUBLPDUJANYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of 4-Methylbenzoic Acid
4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic conditions to yield 4-(bromomethyl)benzoic acid, which is subsequently converted to the chlorinated derivative via Finkelstein reaction. Alternatively, direct chlorination employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane.
| Condition | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Radical bromination | NBS, AIBN | CCl₄ | 80°C | 78 |
| Finkelstein | NaCl | Acetone | Reflux | 85 |
| Direct chlorination | SOCl₂ | DCM | 25°C | 92 |
The chlorinated intermediate is critical for subsequent nucleophilic substitution with the triazole moiety.
Preparation of 3-(Trifluoromethyl)-1H-1,2,4-Triazole
The trifluoromethyl-substituted 1,2,4-triazole is synthesized via cyclocondensation of trifluoroacetohydrazide with formamidine acetate under acidic conditions.
Cyclocondensation Reaction
Trifluoroacetohydrazide reacts with formamidine acetate in the presence of hydrochloric acid to form 3-(trifluoromethyl)-1H-1,2,4-triazole. The reaction proceeds via nucleophilic attack and dehydration, with the trifluoromethyl group enhancing electron-withdrawing effects on the triazole ring.
| Parameter | Value |
|---|---|
| Molar ratio | 1:1 (hydrazide:formamidine) |
| Catalyst | HCl (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 12 h |
| Yield | 88% |
Coupling of Triazole and Benzoic Acid Moieties
The final step involves nucleophilic substitution between 4-(chloromethyl)benzoic acid and 3-(trifluoromethyl)-1H-1,2,4-triazole.
Nucleophilic Substitution Conditions
The triazole nitrogen attacks the chloromethyl group in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the triazole. Ultrasound irradiation (25 kHz, 250 W) at 40°C enhances reaction efficiency, reducing time from 24 h to 2 h.
| Condition | Value |
|---|---|
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF |
| Temperature | 40°C (ultrasound) |
| Time | 2 h |
| Yield | 94% |
Alternative Catalytic Approaches
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 4-(iodomethyl)benzoic acid and a triazole boronic ester offers regioselective control. However, this method suffers from lower yields (65–72%) compared to nucleophilic substitution.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMSO accelerates the reaction, achieving 89% yield but requiring specialized equipment.
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water (95:5). Structural confirmation relies on:
-
¹H NMR : Aromatic protons at δ 7.8–8.1 ppm, methylene bridge at δ 5.2 ppm.
-
¹⁹F NMR : CF₃ signal at δ -62.3 ppm.
-
ESI–MS : [M-H]⁻ peak at m/z 286.1.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to maintain consistency. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring
Scientific Research Applications
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is distinguished by its trifluoromethyl-substituted triazole and methylene linker. Key comparisons with analogs include:
Table 1: Structural and Physical Comparison
*Calculated based on formula C₁₂H₁₀F₃N₃O₂.
Key Observations:
- Trifluoromethyl Group: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like 4-(1H-1,2,4-triazol-1-yl)benzoic acid .
- Acidity : The benzoic acid group (pKa ~4.2) enhances solubility in basic environments, whereas esterified derivatives (e.g., methyl ester in ) exhibit neutral pH solubility.
Key Insights:
- Pharmaceutical Applications: Triazole-benzoic acid hybrids with electron-withdrawing groups (e.g., -NO₂ in ) show antiparasitic activity, implying that the target compound’s -CF₃ group may enhance similar bioactivity.
- Anticancer Activity: Analogs with methylthio or phenoxy substituents () demonstrate that triazole modifications significantly influence cytotoxicity, suggesting the target compound’s -CF₃ group could modulate potency.
Biological Activity
4-{[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes a trifluoromethyl group and a triazole ring, which are significant for its biological interactions.
Research indicates that compounds containing a triazole moiety often exhibit antimicrobial and antifungal properties. The mechanism typically involves the inhibition of enzyme systems critical for the survival of pathogens. The specific actions of this compound include:
- Inhibition of β-lactamases : This compound has been shown to inhibit metallo-β-lactamases (MBLs), which are enzymes produced by bacteria to resist β-lactam antibiotics. For instance, derivatives similar to this compound have demonstrated micromolar inhibitory potency against NDM-1 and VIM-2 enzymes .
- Synergistic Activity : In vitro studies have reported that certain derivatives can enhance the efficacy of existing antibiotics against resistant strains of bacteria. For example, compounds related to this structure were tested alongside meropenem and showed up to four-fold reductions in minimum inhibitory concentrations (MIC) against NDM-1-producing E. coli .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Case Study 1: Inhibition of Metallo-β-lactamases
A study explored the effects of triazole derivatives on MBLs. The compound exhibited significant inhibitory activity against NDM-1 and VIM variants. The results indicated that modifications in the benzylidene ring improved binding affinity, suggesting that structural optimization could enhance efficacy against resistant bacterial strains .
Case Study 2: Synergistic Effects with Antibiotics
In another investigation, derivatives were tested for their ability to reduce MIC values when combined with meropenem against multidrug-resistant clinical isolates. The findings revealed that certain compounds could significantly lower the MIC values by up to four-fold, demonstrating their potential as adjunct therapies in treating resistant infections .
Q & A
Q. What are the common synthetic routes for 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via click chemistry or cycloaddition reactions. Key steps include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reacting 4-azidobenzoic acid with propargyl derivatives bearing a trifluoromethyl group in a methanol/water solvent system, catalyzed by CuSO₄ and sodium ascorbate (50–70% yield) .
- Microwave-assisted synthesis: Accelerating reaction kinetics under controlled microwave irradiation (e.g., 100°C, 30 minutes) to improve regioselectivity and yield .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while aqueous mixtures reduce side reactions .
Q. Table 1: Synthesis Optimization Parameters
| Method | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| CuAAC | CuSO₄ + Na ascorbate | MeOH/H₂O (1:1) | RT | 60–70% | |
| Microwave cyclization | None | DMF | 100°C | 75–85% | |
| [3+2] Cycloaddition | Base (K₂CO₃) | THF | 80°C | 50–65% |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the triazole ring and benzoic acid substitution. ¹⁹F NMR verifies the trifluoromethyl group’s presence .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI-HRMS) determines molecular weight (e.g., [M+H]+ = 287.06 g/mol) and fragmentation patterns .
Q. Table 2: Key Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.1–8.3 (benzoic acid protons), δ 7.9 (triazole CH) | |
| ¹⁹F NMR | δ -62 ppm (CF₃ group) | |
| HRMS | m/z 287.06 [M+H]+ (calculated: 287.05) |
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mg/mL). Solubility is critical for biological assays; DMSO stock solutions (10 mM) are standard .
- Stability: Stable at RT for 6 months in dry, dark conditions. Degrades in acidic/basic media (>pH 9), requiring neutral buffers for long-term storage .
- LogP: Calculated logP ~2.1 (via DFT), indicating moderate lipophilicity suitable for membrane permeability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) often arise from:
- Assay conditions: Varying pH, serum content, or incubation time. Standardize protocols (e.g., 48-hour exposure in serum-free media) .
- Structural analogs: Subtle changes (e.g., ortho vs. para substitution on the benzene ring) alter target binding. Compare activity of derivatives with controlled structural variations .
- Solvent effects: DMSO concentrations >1% may inhibit cell viability. Use ≤0.1% DMSO in controls .
Q. What computational strategies are used to predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking: Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinase ATP-binding pockets). AutoDock Vina with Lamarckian algorithms is commonly used .
- MD simulations: Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize lead candidates .
Q. How can regioselectivity challenges in triazole synthesis be mitigated?
Methodological Answer: Regioselectivity in triazole formation depends on:
Q. What in vitro/in vivo models are appropriate for toxicity profiling?
Methodological Answer:
- In vitro: HepG2 cells for hepatic toxicity; Ames test for mutagenicity. IC₅₀ values >50 μM suggest low cytotoxicity .
- In vivo: Zebrafish embryos (LC₅₀) or murine models (OECD guidelines) for acute toxicity. Monitor renal/liver biomarkers (ALT, creatinine) .
Q. How do solvent polarity and substituents affect the compound’s spectroscopic properties?
Methodological Answer:
- Solvatochromism: UV-Vis shifts (e.g., λmax from 270 nm in hexane to 290 nm in DMSO) correlate with solvent polarity. Use Kamlet-Taft parameters to quantify effects .
- Substituent effects: Electron-withdrawing groups (e.g., CF₃) redshift fluorescence emission; bulky groups reduce quantum yield .
Q. Table 3: Solvent Effects on UV-Vis Absorption
| Solvent | Polarity Index | λmax (nm) | Reference |
|---|---|---|---|
| Hexane | 0.0 | 270 | |
| Ethanol | 5.2 | 280 | |
| DMSO | 7.2 | 290 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
